5-Chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.69164 g/mol . This compound is known for its unique structure, which includes a chloro-substituted benzamide linked to a methylpyridine moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide typically involves the condensation of 5-chloro-2-hydroxybenzoic acid with 6-methyl-2-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 5-chloro-2-oxo-N-(6-methylpyridin-2-yl)benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzylamine.
Substitution: Formation of 5-azido-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide.
Scientific Research Applications
5-Chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties and ability to bind to specific proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. This inhibition can lead to various biological effects, including the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide: Unique due to its specific substitution pattern and biological activity.
2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide: Similar structure but different substitution pattern.
5-Chloro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide: Similar structure but different position of the methyl group.
Uniqueness
This compound stands out due to its specific chloro and hydroxy substitutions, which contribute to its unique chemical reactivity and biological activity. Its ability to inhibit specific enzymes and potential anticancer properties make it a valuable compound in scientific research .
Properties
CAS No. |
783371-35-7 |
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Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-3-2-4-12(15-8)16-13(18)10-7-9(14)5-6-11(10)17/h2-7,17H,1H3,(H,15,16,18) |
InChI Key |
JQCRZEVGTAEKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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